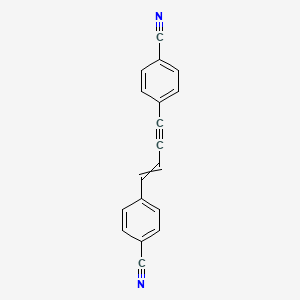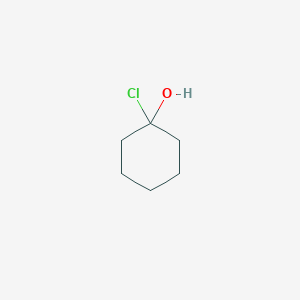
1-Chlorocyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorocyclohexan-1-ol is an organic compound with the molecular formula C6H11ClO It is a chlorinated derivative of cyclohexanol, where a chlorine atom is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorocyclohexan-1-ol can be synthesized through the chlorination of cyclohexanol. One common method involves the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent. The reaction is typically carried out under reflux conditions with the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds as follows: [ \text{Cyclohexanol} + \text{SO}_2\text{Cl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-chlorocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) to form cyclohexanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed:
Oxidation: 1-Chlorocyclohexanone.
Reduction: Cyclohexanol.
Substitution: Cyclohexanol.
Aplicaciones Científicas De Investigación
1-Chlorocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chlorocyclohexan-1-ol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl group (-OH) can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
Cyclohexanol: The parent compound without the chlorine atom.
1-Chlorocyclohexane: A similar compound where the hydroxyl group is replaced by a hydrogen atom.
1-Bromocyclohexan-1-ol: A brominated analog of 1-Chlorocyclohexan-1-ol.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
146615-55-6 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
1-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2 |
Clave InChI |
DMWISQNDYKMXFB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


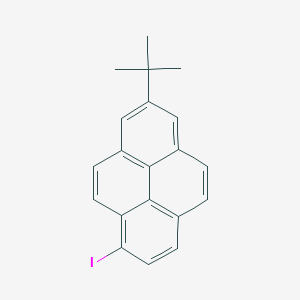
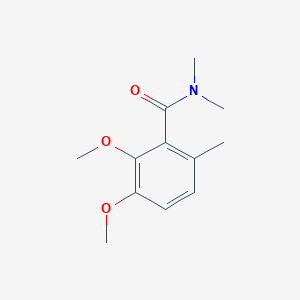
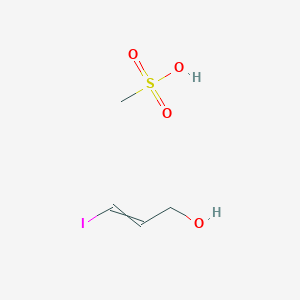
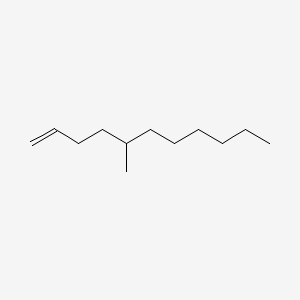
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
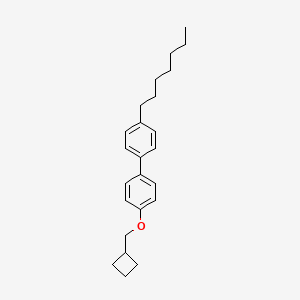

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
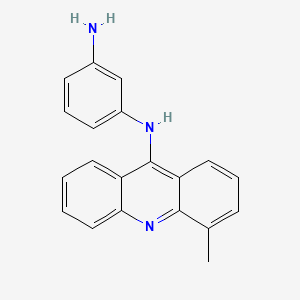

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

